N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(3-(3-Methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the benzamide core and a urea linkage connecting a phenyl ring substituted with a 3-methoxy group.
Properties
IUPAC Name |
N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-31-15-8-6-7-14(13-15)26-21(30)28-19-12-5-4-11-18(19)27-20(29)16-9-2-3-10-17(16)22(23,24)25/h2-13H,1H3,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXHVQGNCAITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 1203379-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 373.35 g/mol
- CAS Number : 1203379-32-1
Research indicates that compounds similar to this compound may exert their biological effects through modulation of neurotransmitter systems, particularly the serotonergic and noradrenergic pathways. These pathways are crucial in regulating mood and emotional responses, which are often disrupted in various psychiatric disorders.
Pharmacological Effects
-
Antidepressant Activity :
- Preliminary studies suggest that related compounds exhibit antidepressant-like effects in animal models. For instance, a study on a structurally similar compound demonstrated significant modulation of the serotonergic system, particularly affecting 5-HT receptors, which are pivotal in mood regulation .
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Study 1: Antidepressant-Like Effects
A study investigating a compound closely related to this compound found that it significantly reduced depressive-like behaviors in mice subjected to the forced swim test (FST). The mechanism was linked to enhanced serotonergic neurotransmission, specifically through the activation of 5-HT1A and 5-HT3 receptors .
Case Study 2: Anti-inflammatory Activity
Another research highlighted the anti-inflammatory potential of benzamide derivatives. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Compounds with similar structures, particularly those containing trifluoromethyl groups, have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains. These derivatives have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets for developing new antimicrobial agents .
-
Anticancer Properties
- Research indicates that compounds featuring urea linkages, such as N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, can exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Enzyme Inhibition
Synthetic Applications
- Asymmetric Synthesis
-
Building Block for Drug Development
- Its unique structure makes it a valuable building block in medicinal chemistry for synthesizing more complex molecules that may possess enhanced biological activities.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzamide Derivatives
(a) 2-Chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide (CAS 1203011-56-6)
- Key Differences :
- Substituent on Benzamide : Chloro group replaces the trifluoromethyl group at the 2-position.
- Urea Substituent : The phenyl ring in the urea moiety has a 2-(trifluoromethyl) group instead of 3-methoxy.
- The 2-(trifluoromethyl)phenyl in the urea could sterically hinder interactions compared to the 3-methoxyphenyl group in the target compound .
(b) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences :
- Lacks the urea linkage; instead, it has an isopropoxy group on the phenyl ring.
- Implications: The absence of the urea moiety limits hydrogen-bonding capacity, which is critical for target engagement in enzyme inhibition.
(c) N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide
- Key Differences :
- The trifluoromethyl group is at the 4-position of the benzamide.
- The urea connects to an ethyl group with a phenylethyl substituent instead of a phenyl ring.
- Implications: The 4-position of the trifluoromethyl group may reduce steric hindrance compared to the 2-position.
(a) Immunoproteasome Inhibition
- Target Compound: Not directly tested in provided evidence, but structural analogs like N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (Compound 16 in ) show moderate β1i (46%) and β5i (22%) immunoproteasome subunit inhibition.
- Comparison :
(b) Antioxidant and Antiparasitic Potential
Physicochemical Properties
- Trends: The target compound’s urea and methoxy groups reduce LogP compared to Flutolanil, suggesting better aqueous solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential coupling of a trifluoromethylbenzoyl chloride intermediate with a substituted phenylurea precursor. Key steps include:
- Step 1 : Amide bond formation between 2-(trifluoromethyl)benzoyl chloride and 2-aminophenylurea derivatives under anhydrous conditions (e.g., DCM, triethylamine) .
- Step 2 : Ureido linkage formation via reaction of the intermediate with 3-methoxyphenyl isocyanate, requiring temperature control (0–5°C) to minimize side reactions .
- Critical Factors : Solvent polarity, catalyst selection (e.g., DMAP), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for yields >60% .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-modal analytical techniques:
- 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~120-125 ppm in 13C) and methoxyphenyl protons (δ ~3.8 ppm in 1H) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ ≈ 460–470 m/z) and fragmentation patterns .
- XRD or FT-IR : Resolve urea N-H stretches (~3350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the urea/amide pharmacophore:
- Protocol : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
- Controls : Include known inhibitors (e.g., staurosporine) and validate selectivity against off-target enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on phenyl rings) affect target binding affinity?
- Methodological Answer : Perform SAR studies using analogues:
- Example : Compare the trifluoromethyl group (electron-withdrawing) with methyl or chloro substituents.
- Data : In similar benzamides, trifluoromethyl improves binding by 10-fold (ΔΔG = -2.1 kcal/mol) due to hydrophobic and dipole interactions .
- Tools : Molecular docking (AutoDock Vina) and MD simulations to map binding pockets .
Q. How can contradictory data in enzyme inhibition assays (e.g., β5i vs. β1i proteasome subunits) be resolved?
- Methodological Answer : Investigate assay conditions and structural flexibility:
- Case Study : In immunoproteasome studies, β5i inhibition (IC50 = 12.5 µM) may conflict with β1i inactivity due to steric hindrance from the methoxyphenyl group .
- Approach : Use mutagenesis (e.g., β5i S1 pocket mutations) to validate binding hypotheses .
Q. What strategies mitigate metabolic instability of the urea linkage in vivo?
- Methodological Answer : Optimize pharmacokinetics via:
- Prodrug Design : Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Cyclization : Convert urea to a more stable heterocycle (e.g., quinazolinone) while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
